

(2-Chloroacetyl)-L-serine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (2-chloroacetyl)-L-serine

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This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological interactions of **(2-chloroacetyl)-L-serine**. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and the visualization of molecular interactions.

Chemical Properties and Structure

(2-Chloroacetyl)-L-serine is a derivative of the amino acid L-serine, featuring a chloroacetyl group attached to the amino group. This modification introduces an electrophilic center, making the compound a potential tool for probing and interacting with biological systems.

Structure:

The chemical structure of **(2-chloroacetyl)-L-serine** is characterized by the L-serine backbone with an N-terminal chloroacetyl moiety.

- Systematic Name: (S)-2-(2-chloroacetamido)-3-hydroxypropanoic acid
- Molecular Formula: C₅H₈ClNO₄
- SMILES: C(C(C(=O)O)NC(=O)CCI)O

The chloroacetyl group is a key feature, rendering the compound reactive towards nucleophiles, a property that can be exploited in various biochemical and pharmaceutical applications.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **(2-chloroacetyl)-L-serine** and its racemic mixture, chloroacetyl-DL-serine.

Property	Value	Notes
Molecular Weight	181.57 g/mol	
Melting Point	122 °C	For chloroacetyl-DL-serine.
Boiling Point	493.7 °C at 760 mmHg	Predicted for chloroacetyl-DL-serine.
Density	1.501 g/cm ³	Predicted for chloroacetyl-DL-serine.
Water Solubility	Faint turbidity	For chloroacetyl-DL-serine.
Storage Temperature	0 °C	Recommended for chloroacetyl-DL-serine.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of **(2-chloroacetyl)-L-serine**. The following sections provide methodologies based on established chemical principles for similar compounds.

Synthesis of (2-Chloroacetyl)-L-serine

This protocol is adapted from the synthesis of similar N-acylated amino acids.

Materials:

- L-serine
- Chloroacetyl chloride
- Anhydrous tetrahydrofuran (THF)

- Saturated sodium bicarbonate solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-serine in anhydrous THF.
- **Acylation:** While stirring, add chloroacetyl chloride dropwise to the suspension at room temperature.
- **Reflux:** Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
- **Extraction:** Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

Purification of the crude **(2-chloroacetyl)-L-serine** can be achieved through recrystallization or column chromatography.

Recrystallization:

- Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

- Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column and collect fractions, monitoring by TLC.
- Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

The purity and identity of the synthesized **(2-chloroacetyl)-L-serine** can be confirmed using various analytical techniques.

- Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane or methanol and dichloromethane. Visualization can be achieved using a UV lamp or by staining with a suitable reagent like ninhydrin (though the N-acylation will reduce its effectiveness).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy can be used to confirm the structure of the compound. The spectra would be expected to show characteristic peaks for the serine backbone and the chloroacetyl group.
- Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by **(2-chloroacetyl)-L-serine** are not extensively documented in the literature, its structure suggests a likely mode of action as an irreversible enzyme inhibitor. The electrophilic chloroacetyl group can react with nucleophilic residues in the active sites of enzymes, particularly cysteine or serine proteases, leading to covalent modification and inactivation of the enzyme.

Chloroacetamide derivatives are known to be effective irreversible inhibitors of enzymes with a catalytic cysteine residue in their active site.[1] The chloroacetyl group acts as an electrophile, and the cysteine thiol acts as a nucleophile, leading to the formation of a stable thioether bond. This covalent modification permanently blocks the enzyme's active site.

Based on this established reactivity, a proposed mechanism of action for **(2-chloroacetyl)-L-serine** is the irreversible inhibition of a cysteine protease.

Proposed irreversible inhibition of a cysteine protease.

In this proposed mechanism, the **(2-chloroacetyl)-L-serine** molecule binds to the active site of a cysteine protease. The nucleophilic thiol group of the active site cysteine residue attacks the electrophilic carbon of the chloroacetyl moiety, leading to the displacement of the chloride ion and the formation of a covalent thioether bond. This results in the irreversible inactivation of the enzyme. This mechanism is a well-established paradigm for chloroacetamide-based inhibitors.

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References

- 1. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
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